molecular formula C40H42O12 B1670364 9,9'-Di-O-(E)-feruloylsecoisolariciresinol CAS No. 56973-66-1

9,9'-Di-O-(E)-feruloylsecoisolariciresinol

Cat. No.: B1670364
CAS No.: 56973-66-1
M. Wt: 714.8 g/mol
InChI Key: MOFDLYLEJWQRHD-KYHQCPCQSA-N
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Description

9,9’-Di-O-(E)-feruloylsecoisolariciresinol is a lignan compound that is derived from the plant Hypericum curvisepalum. It is known for its potential biological activities, including anticancer properties. The compound has a molecular formula of C₄₀H₄₂O₁₂ and a molecular weight of 714.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Di-O-(E)-feruloylsecoisolariciresinol typically involves the esterification of secoisolariciresinol with ferulic acid. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production methods for 9,9’-Di-O-(E)-feruloylsecoisolariciresinol are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of esterification and purification through column chromatography can be scaled up for larger batch production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated phenolic compounds.

Scientific Research Applications

9,9’-Di-O-(E)-feruloylsecoisolariciresinol has several scientific research applications:

    Chemistry: Used as a model compound for studying lignan biosynthesis and transformations.

    Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.

    Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    Secoisolariciresinol: The parent compound from which 9,9’-Di-O-(E)-feruloylsecoisolariciresinol is derived.

    Ferulic Acid: The esterifying agent used in the synthesis of the compound.

    Other Lignans: Compounds like pinoresinol and matairesinol, which also exhibit antioxidant and anticancer properties.

Uniqueness

9,9’-Di-O-(E)-feruloylsecoisolariciresinol is unique due to its dual ferulic acid esterification, which enhances its antioxidant properties compared to its parent compound secoisolariciresinol. This dual esterification also contributes to its potential anticancer activity, making it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3/b15-9+,16-10+/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDLYLEJWQRHD-KYHQCPCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]([C@H](COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103789
Record name 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-66-1
Record name 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56973-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DFS impact adipogenesis (fat cell formation)?

A1: Research suggests that DFS inhibits adipogenesis in a dose- and time-dependent manner in 3T3-L1 pre-adipocytes []. This inhibitory effect is linked to the downregulation of key adipogenic factors and regulators of lipid metabolism. Specifically, DFS appears to suppress cell cycle regulators, leading to cell cycle arrest at the G0/G1 phase. This arrest suggests that DFS interferes with mitotic clonal expansion, a crucial early step in adipogenesis [].

Q2: What molecular pathways are involved in DFS's anti-adipogenic activity?

A2: Studies indicate that DFS reduces the phosphorylation of Akt, a protein kinase involved in various cellular processes including growth and metabolism. Concurrently, DFS increases the levels of Forkhead box protein-O1 (FOXO1), a transcription factor involved in regulating cell cycle, apoptosis, and glucose metabolism. The combined effect of reduced Akt phosphorylation and increased FOXO1 likely contributes to DFS's ability to inhibit adipogenesis [].

Q3: Beyond adipogenesis, does DFS exhibit other potential therapeutic activities?

A3: While research is ongoing, DFS has shown promising cytotoxic effects against several cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 []. Its potency in these in vitro assays was comparable to cisplatin, a widely used chemotherapy drug. This suggests DFS warrants further investigation as a potential anti-cancer agent.

Q4: What is the source of 1,4-O-Diferuloylsecoisolariciresinol (DFS)?

A4: 1,4-O-Diferuloylsecoisolariciresinol has been isolated and identified in several plant species. One notable source is Alnus japonica, a tree species commonly known as the Japanese alder []. It has also been found in Hypericum androsaemum [], a flowering plant known as Tutsan. These plants are potential sources of DFS for further research and potential development.

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